1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

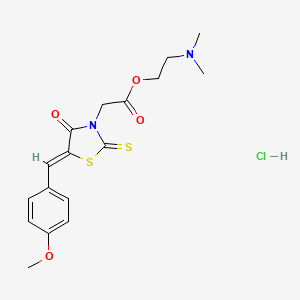

“1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H6IN3O4 . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Synthesis and Molecular Characterization

Pyrazole derivatives are pivotal in the synthesis of condensed pyrazoles and various heterocyclic compounds. The study by Arbačiauskienė et al. (2011) exemplifies the utility of ethyl pyrazole-4-carboxylates in cross-coupling reactions to produce condensed pyrazoles, highlighting the importance of such compounds in organic synthesis and the development of new molecular structures (Arbačiauskienė et al., 2011).

Electrochemiluminescence and Coordination Polymers

Transition metal complexes involving pyrazolecarboxylic acid derivatives demonstrate significant electrochemiluminescence (ECL), as explored by Feng et al. (2016). This study presents the synthesis and characterization of metal organic frameworks based on pyrazolecarboxylic acids, suggesting potential applications in sensing and light-emitting devices (Feng et al., 2016).

Heterocyclic Compound Synthesis

Ghaedi et al. (2015) reported the efficient synthesis of novel ethyl pyrazolo[3,4-b]pyridine-6-carboxylate products from condensation reactions involving pyrazole-5-amine derivatives. This study underscores the role of pyrazole derivatives in creating new N-fused heterocycles, which are valuable in medicinal chemistry and material science (Ghaedi et al., 2015).

Structural and Spectral Investigations

Viveka et al. (2016) conducted detailed structural and spectral analyses of a biologically significant pyrazole-4-carboxylic acid derivative, combining experimental and theoretical approaches. Such investigations provide foundational knowledge for the design and development of molecules with specific properties, including biological activity (Viveka et al., 2016).

Nonlinear Optical Materials

Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted pyrazole-4-ethyl carboxylates, identifying compounds with potential for optical limiting applications. This research highlights the significance of pyrazole derivatives in the development of new materials for photonic technologies (Chandrakantha et al., 2013).

Direcciones Futuras

The future directions for “1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Pyrazole derivatives often interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the pyrazole ring .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid” might affect. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and pyrazole derivatives can have diverse properties .

Result of Action

Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Propiedades

IUPAC Name |

2-ethyl-4-iodo-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O4/c1-2-9-4(6(11)12)3(7)5(8-9)10(13)14/h2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYVMRVQTIFLAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2612016.png)

![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)

![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2612029.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2612032.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)